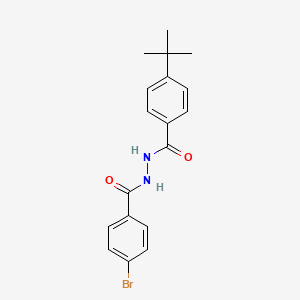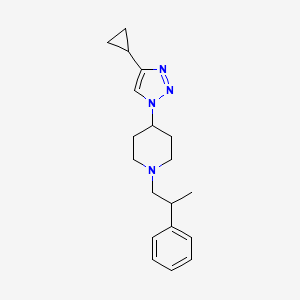![molecular formula C20H16N2O3S B5977165 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is known for its ability to interact with various biological pathways in the body, making it a valuable tool for studying the mechanisms of disease and developing new treatments.
作用機序
The mechanism of action of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is complex and involves interactions with various biological pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to changes in cellular behavior and function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one are diverse and depend on the specific biological pathways that are targeted. This compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
The use of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments has several advantages and limitations. One advantage of this compound is its ability to target specific biological pathways, which can help to elucidate the mechanisms of disease and develop new treatments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is its complex mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new treatments for cancer and other diseases, based on the mechanisms of action of this compound. Additionally, further studies are needed to understand the specific biological pathways that are targeted by this compound, which can help to identify new therapeutic targets. Finally, more research is needed to understand the long-term effects of this compound on the body, including its potential for toxicity and side effects.
合成法
The synthesis of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-aminobenzoic acid with 2-chloroethanol and 2-mercaptoquinoline in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
The unique chemical structure of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one makes it a valuable tool for scientific research in various fields. This compound has been shown to have potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been studied for its potential use in treating bacterial infections, as it has been shown to have antibacterial activity against a variety of pathogens.
特性
IUPAC Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12(26-19-9-7-13-4-2-3-5-15(13)22-19)20(24)14-6-8-17-16(10-14)21-18(23)11-25-17/h2-10,12H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMPUZMRMJMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5977136.png)
![2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5977143.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5977160.png)
![1-(4-fluorophenyl)-4-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B5977162.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)